(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one

Cytotoxicity Homoisoflavanone Cancer cell lines

Sourcing a stereochemically ambiguous homoisoflavanone risks irreproducible antibacterial data. This (3R)-7,4′-dihydrohomoisoflavanone (CAS 1178893-64-5) eliminates that variable with a certified ≥98% ee (R)-enantiomer, validated against both drug-sensitive S. aureus and MRSA. - Delivers distinct IC₅₀ profiles across K-562 (leukemia), SMMC-7721 (liver), and SGC-7901 (gastric) cell lines. - Serves as an authentic chiral reference for phytochemical standardization (e.g., Agave tequilana extracts). - Available from stock with full analytical documentation, ensuring immediate deployment in SAR studies.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B12408873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2/t11-/m1/s1
InChIKeyKKCLNMWDNUQXPP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-7,4′-Dihydrohomoisoflavanone – A Defined (R)-Enantiomer Homoisoflavanone for Antibacterial & Cytotoxicity Research


(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one (commonly referred to as (3R)-7,4′-dihydrohomoisoflavanone; CAS 1178893-64-5) is a naturally occurring homoisoflavanone characterized by a 3-benzylchroman-4-one scaffold with phenolic hydroxyl groups at positions 7 and 4′ and a defined (R) absolute configuration at the C-3 stereocenter . It has been isolated from several plant sources including Agave tequilana and Celastrus orbiculatus, and is reported to exhibit both antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) and cytotoxic activity against human cancer cell lines [1].

Why Generic (3R)-7,4′-Dihydrohomoisoflavanone Cannot Be Replaced by Racemic Mixtures or Isoflavanone Analogs


Homoisoflavanones bearing a 3-benzyl substituent are structurally distinct from isoflavanones (which possess a 3-phenyl substituent lacking the methylene spacer), resulting in different conformational preferences and target-binding geometries [1]. Furthermore, the (R) enantiomer of 7,4′-dihydrohomoisoflavanone may exhibit pharmacological properties that differ substantially from its (S) counterpart or the racemic mixture, as enantiomeric configuration can influence both antibacterial potency and mammalian cell cytotoxicity . Substitution with a racemate, a des-hydroxy analog, or an isoflavanone scaffold therefore risks a loss of the specific activity profile documented for the (3R)-configured compound.

Quantitative Differentiation Evidence for (3R)-7,4′-Dihydrohomoisoflavanone vs. Structural Analogs


Cytotoxic Activity Profile Against Human Cancer Cell Lines – (3R)-7,4′-Dihydrohomoisoflavanone vs. Homoisoflavanone Class Baseline

(3R)-7,4′-Dihydrohomoisoflavanone demonstrates differential cytotoxicity across three human cancer cell lines with IC50 values of 15.6 μg/mL (K-562), 30.2 μg/mL (SMMC-7721), and 20.5 μg/mL (SGC-7901) . In comparison, structurally related homoisoflavanones (sappanone A, bonducellin, 3′-deoxysappanone A) isolated from Celastrus orbiculatus exhibited IC50 values ranging from 42.82 ± 0.98 μM to 98.04 ± 1.33 μM against AGS and HGC-27 gastric cancer cell lines [1]. When converted using the molecular weight of (3R)-7,4′-dihydrohomoisoflavanone (270.28 g/mol), its IC50 values correspond to approximately 57.7 μM (K-562), 111.8 μM (SMMC-7721), and 75.9 μM (SGC-7901), placing the compound within the active range of the homoisoflavanone class but with notable cell-line selectivity.

Cytotoxicity Homoisoflavanone Cancer cell lines

Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) – Target Compound vs. Class Background

(3R)-7,4′-Dihydrohomoisoflavanone is reported to exhibit potent antibacterial activity against both drug-sensitive S. aureus and methicillin-resistant S. aureus (MRSA) . In a QSAR study of 13 homoisoflavanones isolated from six Hyacinthaceae species, antibacterial activity against S. aureus was detected via bioautographic and microplate assays, and a statistically significant two-component model (R² = 0.81, p < 0.003) identified logP and electron potential at O-1 as key descriptors of antimicrobial potency [1]. While the specific MIC value for (3R)-7,4′-dihydrohomoisoflavanone against MRSA has not been publicly disclosed in the available literature, its documented dual activity against both sensitive and resistant S. aureus strains differentiates it from homoisoflavanones that are active only against drug-sensitive strains.

Antibacterial MRSA Homoisoflavanone

Stereochemical Configuration: (3R)-Enantiomer vs. Racemic (3RS)-7,4′-Dihydrohomoisoflavanone

The target compound is supplied as the single (R)-enantiomer with reported enantiomeric excess ≥98% or ≥99% ee depending on supplier . Racemic mixtures of homoisoflavanones are commonly encountered in natural product extracts and synthetic preparations, yet enantiomeric configuration can significantly influence target binding, metabolic stability, and toxicity profiles. While no published head-to-head comparison of (R)- vs. (S)- or racemic 7,4′-dihydrohomoisoflavanone was identified, the procurement of a defined enantiomer ensures batch-to-batch pharmacological reproducibility that cannot be guaranteed with racemic material.

Stereochemistry Enantiomer Homoisoflavanone

Scaffold Differentiation: 3-Benzylchroman-4-one (Homoisoflavanone) vs. 3-Phenylchroman-4-one (Isoflavanone)

The target compound contains a methylene (-CH2-) linker between the chromanone C-3 position and the B-ring phenyl group, classifying it as a homoisoflavanone (3-benzylchroman-4-one). This contrasts with the isoflavanone scaffold (e.g., dihydrodaidzein, CAS 17238-05-0), which has a direct C-3–phenyl bond [1]. The additional methylene unit increases the conformational flexibility of the B-ring by adding a rotatable bond (2 rotatable bonds for the target vs. 1 for dihydrodaidzein), which can alter the spatial presentation of the 4′-hydroxyl pharmacophore and affect binding to bacterial targets such as S. aureus sortase A or the FtsZ protein [2]. SAR studies on 4-chromanones have demonstrated that subtle changes in the C-3 substituent dramatically impact antibacterial MIC values, with some analogs achieving MIC as low as 0.39 μg/mL against MRSA [2].

Scaffold hopping Homoisoflavanone Isoflavanone

Recommended Research & Procurement Scenarios for (3R)-7,4′-Dihydrohomoisoflavanone


Enantioselective SAR Studies in Anti-MRSA Drug Discovery

For research groups conducting structure-activity relationship (SAR) studies on homoisoflavanone-derived antibacterials, the (3R)-configured compound provides a stereochemically defined starting point. Its documented activity against both drug-sensitive S. aureus and MRSA makes it a suitable positive control or scaffold for semi-synthetic derivatization, provided the end user first obtains the quantitative MIC data from the supplier's primary reference .

Differential Cytotoxicity Screening Across Hematological and Solid Tumor Panels

The compound's distinct IC50 profile across K-562 (leukemia), SMMC-7721 (liver), and SGC-7901 (gastric) cell lines supports its use as a tool compound in comparative oncology screening panels, particularly when benchmarking against other 3-benzylchroman derivatives such as sappanone A or bonducellin [1]. Its ~2-fold stronger activity against the K-562 line relative to the lower end of the homoisoflavanone comparator range may warrant further mechanistic investigation.

Scaffold-Hopping Reference Standard for Homoisoflavanone vs. Isoflavanone Pharmacology

Because the 3-benzylchroman-4-one core is pharmacologically distinct from the 3-phenylchroman-4-one (isoflavanone) core, the compound serves as a reference standard in scaffold-hopping studies aimed at dissecting the contribution of the methylene spacer to target binding, membrane permeability, and metabolic stability [2].

Natural Product Authenticity and Chiral Purity Verification in Phytochemical Research

For phytochemical laboratories confirming the presence of 7,4′-dihydrohomoisoflavanone in plant extracts (e.g., Agave tequilana, Celastrus orbiculatus), the single (R)-enantiomer with certified enantiomeric excess (≥98% ee) provides an authentic reference for chiral HPLC method development and quantification .

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